Physicochemical Properties & Synthetic Utility of 3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Physicochemical Properties & Synthetic Utility of 3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Technical Guide for Drug Discovery & Medicinal Chemistry
Executive Summary: The "Privileged" Kinase Scaffold
In the landscape of kinase inhibitor discovery, 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 862728-61-8) represents a critical "privileged scaffold." It serves as the structural foundation for a specific class of ATP-competitive inhibitors designed to target Src family kinases (SFKs) and Bruton's Tyrosine Kinase (BTK) .
Its significance lies in two distinct structural features:
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The tert-butyl group at N1: This bulky substituent is often utilized in "chemical genetics" to target engineered kinases with enlarged gatekeeper pockets (the "bump-and-hole" strategy) or to exploit hydrophobic pockets in wild-type kinases like BTK.
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The C3-Bromine Handle: This halogen is not merely a substituent but a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing for the rapid diversification of the inhibitor's "tail" region to tune potency and selectivity.
Physicochemical Profile
The following data aggregates experimental and predicted values essential for handling and characterization.
| Property | Value / Description | Note |
| IUPAC Name | 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| CAS Number | 862728-61-8 | Distinct from parent (83255-86-1) |
| Molecular Formula | C₉H₁₂BrN₅ | |
| Molecular Weight | 270.13 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 180–182 °C | Significantly lower than parent (~350°C) due to disruption of H-bonding network by t-Bu. |
| Solubility | Soluble in DMSO (>50 mg/mL), DMF; Sparingly soluble in Ethanol; Insoluble in Water | Use DMSO for stock solutions. |
| pKa (Predicted) | ~3.5 (Pyridine-like nitrogen) | Protonation occurs at N7. |
| LogP (Predicted) | 1.8 – 2.1 | Moderate lipophilicity suitable for cell permeability. |
| H-Bond Donors | 1 (Exocyclic -NH₂) | |
| H-Bond Acceptors | 3 (Ring Nitrogens) |
Synthetic Architecture & Causality
The synthesis of this compound is non-trivial due to the regioselectivity required at the N1 position. Direct alkylation of the parent 3-bromo-1H-pyrazolo[3,4-d]pyrimidine with tert-butyl halides often results in elimination (isobutylene formation) or N2-alkylation mixtures.
The "Hydrazine Route" (Self-Validating Protocol): To ensure N1-regioselectivity, the tert-butyl group is installed at the very beginning of the synthesis using tert-butylhydrazine. This ensures 100% regiocontrol before the pyrimidine ring is even formed.
Step-by-Step Mechanism:
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Condensation: tert-Butylhydrazine reacts with ethoxymethylenemalononitrile. The nucleophilic hydrazine nitrogen attacks the electrophilic enol ether carbon.
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Cyclization: The intermediate undergoes intramolecular cyclization to form 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile .
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Annulation: Heating with formamide (or formamidine acetate) provides the pyrimidine ring, yielding 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
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Bromination: Electrophilic aromatic substitution using N-bromosuccinimide (NBS) occurs selectively at the C3 position, the most electron-rich site on the pyrazole ring.
Figure 1: Regioselective synthesis pathway ensuring N1-tert-butyl placement.
Functional Utility: The "Bump-and-Hole" Strategy
This compound is the precursor to 1-tert-butyl-3-aryl-PP1 analogs.
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The "Bump": The tert-butyl group is bulky. In wild-type kinases with small gatekeeper residues (e.g., Threonine in BTK), it can fit, but in kinases with large gatekeepers (e.g., Methionine), it clashes.
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The "Hole": In "chemical genetics," a kinase of interest is mutated (Gatekeeper -> Alanine/Glycine) to create a "hole." The bulky tert-butyl inhibitor (which is inactive against wild-type kinases due to steric clash) fits perfectly into this mutant "hole," allowing selective inhibition of only the engineered kinase in a complex cellular environment.
Key Reaction: Suzuki-Miyaura Coupling
The C3-bromine is the diversification point.
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Reaction: Pd-catalyzed cross-coupling with aryl boronic acids.
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Target: Installing aromatic systems (e.g., naphthyl, substituted phenyls) to interact with the hydrophobic region II of the kinase ATP pocket.
Figure 2: The logic of using the 1-tert-butyl scaffold for orthogonal kinase inhibition.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (Bromination)
Use this protocol to convert the unbrominated precursor to the target compound.
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Preparation: Dissolve 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in anhydrous DMF (10 volumes).
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Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0°C to control the exotherm.
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Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target Mass: ~270/272 doublet).
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Work-up: Pour the reaction mixture into ice-cold water. The product should precipitate as a white solid.
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Purification: Filter the solid, wash copiously with water (to remove succinimide), and dry under vacuum. Recrystallize from Ethanol/Water if necessary.
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Quality Check: ¹H NMR should show the loss of the C3-proton signal (~8.2 ppm) present in the starting material.
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Protocol B: Downstream Functionalization (Suzuki Coupling)
Standard conditions for installing aryl groups at C3.
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Mix: Combine the 3-bromo scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), and Potassium Carbonate (2.0 eq) in Dioxane:Water (4:1) .
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Degas: Sparge with nitrogen for 10 minutes (Critical to prevent Pd oxidation).
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Catalyst: Add Pd(dppf)Cl₂ (0.05 eq).
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Heat: Heat to 90°C for 4–12 hours under nitrogen.
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Isolation: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (MeOH/DCM gradient).
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Handling: Use a fume hood. The bromination step uses NBS, which can be irritating.
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Storage: Store at 2–8°C, protected from light (brominated heterocycles can be light-sensitive over long periods).
References
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Hanefeld, U., et al. (1996). "One-pot synthesis of 1-tert-butyl-3-substituted-pyrazolo[3,4-d]pyrimidines." Journal of the Chemical Society, Perkin Transactions 1. Link
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Bishop, A. C., et al. (2000). "Unnatural ligands for engineered C-terminal Src kinase (Csk) variants." Nature. (Foundation of the bump-and-hole strategy using this scaffold). Link
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Cohen, M. S., et al. (2005). "Structural bioinformatics-based design of selective, irreversible kinase inhibitors." Science. (Application in BTK inhibitors).[1] Link
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National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 58597145, 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine." Link
